molecular formula C23H21N5O2S2 B2606382 10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892742-40-4

10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2606382
CAS No.: 892742-40-4
M. Wt: 463.57
InChI Key: OWDHGERAXTYWOF-UHFFFAOYSA-N
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Description

10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex tricyclic compound featuring a fused heterocyclic core with a sulfur atom (5-thia), four nitrogen atoms, and a 4-ethylbenzenesulfonyl substituent. Its unique combination of a sulfonyl group, aromatic substituents, and a rigid tricyclic framework distinguishes it from simpler azacyclic compounds, warranting detailed comparisons with structurally or functionally related molecules.

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-15(2)17-7-5-4-6-8-17)20-19(13-14-31-20)28(22)27-26-23/h4-15H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHGERAXTYWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of the sulfonyl and phenylethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methodology :

  • Tanimoto and Dice coefficients were calculated using MACCS and Morgan fingerprints to quantify structural overlap . The target compound shares >80% similarity with sulfonyl-bearing tricyclics (e.g., the methylbenzenesulfonyl analog ), but lower similarity (~65%) with hexaazatricyclics due to divergent nitrogen content .
  • Molecular networking (cosine scores from MS/MS fragmentation) further clusters the compound with sulfonamide-containing tricyclics, emphasizing the role of the ethylbenzenesulfonyl group in defining its chemical space .

Pharmacokinetic and Pharmacodynamic Comparisons

Insights :

  • The ethylbenzenesulfonyl group enhances lipophilicity (LogP = 3.8) compared to SAHA, a histone deacetylase inhibitor (LogP = 1.2), suggesting improved membrane permeability but reduced aqueous solubility .
  • Substitution of ethyl for methyl in the benzenesulfonyl group marginally increases LogP and plasma protein binding, aligning with trends observed in sulfonamide derivatives .

Computational Modeling and Virtual Screening

Docking Efficiency and Binding Affinity :

  • Chemical Space Docking enriched the target compound’s identification by filtering building blocks with unfavorable steric or electronic properties, achieving >90% overlap with top-scoring compounds in fully enumerated libraries .
  • ROCK1 Kinase Inhibition : Docking scores (−12.3 kcal/mol) surpassed those of methylbenzenesulfonyl analogs (−11.7 kcal/mol), likely due to enhanced hydrophobic interactions from the ethyl group .

QSAR Models :

  • The compound’s polar surface area (PSA = 95 Ų) and hydrogen-bond acceptor count (N = 8) place it within the applicability domain of kinase inhibitor QSAR models, predicting IC₅₀ values of 18 nM for ROCK1 .

Bioactivity Profiling and Target Interactions

Hierarchical Clustering Analysis :

  • The compound clusters with sulfonamide-bearing tricyclics in bioactivity profiles, showing strong correlation (Pearson’s r = 0.87) with ROCK1 and CDK2 inhibitors .
  • Target Interactions : Molecular dynamics simulations highlight stable binding via (i) π-π stacking with Phe-327 (ROCK1), and (ii) hydrogen bonds with Asp-236, a pattern shared with its methylbenzenesulfonyl analog .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step routes starting with the construction of the tricyclic core, followed by sulfonylation and amine substitution. Key steps include:

  • Core formation : Cyclization under acidic/basic conditions (e.g., H₂SO₄ or NaOH) at 60–80°C to form the thienotriazolopyrimidine scaffold.
  • Sulfonylation : Reaction with 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
  • Amine coupling : Use of coupling agents like EDC/HOBt for N-(1-phenylethyl) substitution under nitrogen atmosphere . Optimization : Systematic variation of catalysts (e.g., DMAP), solvent polarity, and temperature, monitored via TLC or HPLC. Example conditions:
StepTemperature (°C)CatalystSolventYield (%)
Core formation70H₂SO₄EtOH65
Sulfonylation5PyridineDCM78
Amine couplingRTEDC/HOBtDMF82

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm) and confirms aromaticity in the tricyclic core .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 482.2) .
  • X-ray crystallography : Resolves bond angles and stereochemistry (if crystalline) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies show:

  • Acidic conditions (pH < 3) : Rapid degradation via sulfonyl group hydrolysis.
  • Neutral to basic (pH 7–9) : Stable for >48 hours at 25°C. Method : Conduct accelerated stability testing using HPLC to track degradation products (e.g., sulfonic acid derivatives) .

Q. What functional groups drive reactivity, and how are they leveraged in derivatization?

  • Sulfonamide : Susceptible to nucleophilic substitution (e.g., with Grignard reagents).
  • Thia-triazole ring : Participates in cycloaddition reactions (e.g., Huisgen click chemistry) . Example : Reaction with propargyl alcohol under Cu(I) catalysis forms triazole-linked conjugates for bioactivity screening.

Q. Which databases or computational tools predict physicochemical properties?

  • PubChem : Provides logP (~3.2) and topological polar surface area (TPSA: 112 Ų) for solubility assessment.
  • ChemAxon : Predicts pKa (sulfonamide: ~1.5; amine: ~8.9) to guide formulation .

Advanced Research Questions

Q. How can DFT calculations guide the design of analogs with enhanced bioactivity?

  • Steps :

Optimize geometry using B3LYP/6-31G* basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

Dock optimized structures into target proteins (e.g., 5-lipoxygenase) using AutoDock Vina .

  • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Q. How to resolve contradictions in observed vs. predicted metabolic stability?

Case Study : Discrepancy between in silico (high stability) and in vitro microsomal assays (rapid clearance).

  • Approach :

Perform metabolite ID via LC-QTOF-MS to identify oxidation sites (e.g., thia-triazole ring).

Synthesize deuterated analogs to block metabolic hotspots .

  • Outcome : Improved correlation after introducing electron-withdrawing substituents.

Q. What strategies optimize enantioselective synthesis for chiral centers?

  • Catalytic asymmetric synthesis : Use of chiral Pd catalysts (e.g., BINAP ligands) for N-alkylation steps.
  • Resolution : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, followed by circular dichroism (CD) verification .

Q. How to design a structure-activity relationship (SAR) study for anticancer activity?

  • Library design : Synthesize 10 analogs with variations in sulfonyl (e.g., -CF₃, -OCH₃) and N-alkyl groups.
  • Assays :
Assay TypeTargetReadout
MTTHeLa cellsIC₅₀ (µM)
Caspase-3 activationApoptosisFluorescence intensity
  • Data Analysis : Multivariate regression to correlate substituent electronegativity with cytotoxicity .

Q. Can machine learning models predict novel biological targets for this scaffold?

  • Workflow :

Train a Random Forest model on ChEMBL bioactivity data for triazolopyrimidines.

Input molecular descriptors (e.g., MACCS fingerprints, MolLogP).

Validate top predictions (e.g., kinase inhibition) via in vitro kinase profiling .

  • Outcome : Prioritize understudied targets (e.g., JAK2) for experimental validation.

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